molecular formula C10H14NO2+ B12573608 N-(2-Phenylethoxy)ethanamidium CAS No. 195062-73-8

N-(2-Phenylethoxy)ethanamidium

Cat. No.: B12573608
CAS No.: 195062-73-8
M. Wt: 180.22 g/mol
InChI Key: RAQUZYWMEJZUFJ-UHFFFAOYSA-O
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Description

N-(2-Phenylethoxy)ethanamidium is an organic compound characterized by the presence of a phenylethoxy group attached to an ethanamidium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-Phenylethoxy)ethanamidium typically involves the reaction of N-(2-phenyl)ethyl-2-amino acetamide with aminoacetaldehyde dimethyl acetal. This reaction is carried out in the presence of an alkali and a phase transfer catalyst, within an organic solvent and water system. The organic layer is then separated, and the solvent is boiled off. The resulting concentrate is dissolved in a solvent, and dried chlorine hydride or hydrogen bromide gas is introduced to salify the product .

Industrial Production Methods

The described synthetic route is advantageous for industrial production due to its simplicity, mild reaction conditions, and high yield (up to 72%). The product is stable and non-hygroscopic, making it suitable for long-term storage and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethoxy)ethanamidium undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Phenylethoxy)ethanamidium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Phenylethoxy)ethanamidium involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)acetamide
  • N-(2-Phenylethyl)ethanamine
  • N-(2-Phenylethyl)ethanolamine

Uniqueness

N-(2-Phenylethoxy)ethanamidium is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

195062-73-8

Molecular Formula

C10H14NO2+

Molecular Weight

180.22 g/mol

IUPAC Name

acetyl(2-phenylethoxy)azanium

InChI

InChI=1S/C10H13NO2/c1-9(12)11-13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)/p+1

InChI Key

RAQUZYWMEJZUFJ-UHFFFAOYSA-O

Canonical SMILES

CC(=O)[NH2+]OCCC1=CC=CC=C1

Origin of Product

United States

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